molecular formula C21H21N3O3 B11564629 Ethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11564629
M. Wt: 363.4 g/mol
InChI Key: FVMPYBMUZZKYFK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the cyclization of o-phenylenediamines with carboxylic acids or their derivatives. One common method involves the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another method employs microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to conventional heating .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of environmentally benign solvents and catalysts to improve yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structure, which combines features of both benzimidazole and pyrimidine rings. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O3/c1-4-27-20(25)18-13(2)22-21-23-16-10-5-6-11-17(16)24(21)19(18)14-8-7-9-15(12-14)26-3/h5-12,19H,4H2,1-3H3,(H,22,23)

InChI Key

FVMPYBMUZZKYFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=CC=C4)OC)C

Origin of Product

United States

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